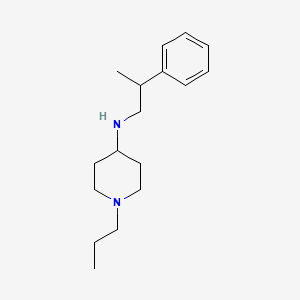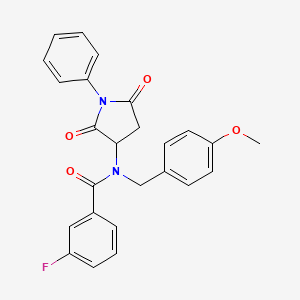
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound belonging to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMIC has shown remarkable results as an anticancer agent, anti-inflammatory, and antimicrobial agent.
Mecanismo De Acción
The exact mechanism of action of 7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, studies suggest that it exerts its anticancer effects by inducing DNA damage, inhibiting the activity of topoisomerase II, and activating the p53 pathway. This compound also inhibits the NF-κB pathway, leading to the reduction of inflammation. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, and exhibits antimicrobial activity. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized in the laboratory. This compound has shown significant anticancer, anti-inflammatory, and antimicrobial properties, making it an ideal compound for studying these areas. However, the limitations of this compound include its solubility and stability issues, which may affect its efficacy in vivo.
Direcciones Futuras
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has shown remarkable potential as an anticancer, anti-inflammatory, and antimicrobial agent. Further research is needed to explore its mechanism of action and to optimize its pharmacological properties. Future studies should focus on the development of more stable and soluble analogs of this compound. Moreover, the in vivo efficacy and toxicity of this compound and its analogs should be evaluated in animal models. These studies will provide valuable insights into the therapeutic potential of this compound and its analogs.
Métodos De Síntesis
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one is synthesized by the reaction of 7-hydroxy-8-iodo-4-methylcoumarin with 1-bromobutane in the presence of a base. The reaction proceeds through the substitution of the hydroxy group by butoxy group, leading to the formation of this compound.
Aplicaciones Científicas De Investigación
7-butoxy-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, this compound has also been found to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the inflammation in animal models. This compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
7-butoxy-8-iodo-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c1-3-4-7-17-11-6-5-10-9(2)8-12(16)18-14(10)13(11)15/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFZXOPUGUSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5128892.png)

![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)


![4-chloro-3-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5128933.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)